4-Fluoro-1-phenylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1-phenylpentan-1-one is an organic compound with the molecular formula C({11})H({13})FO and a molecular weight of 180.2187 g/mol . . This compound is characterized by a phenyl group attached to a pentanone chain with a fluorine atom at the para position of the phenyl ring.
Vorbereitungsmethoden
4-Fluoro-1-phenylpentan-1-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of benzene using valeryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride . Another method involves the nucleophilic addition of alkyllithium reagents to benzamides followed by palladium-catalyzed α-arylation . These reactions are typically carried out under a nitrogen atmosphere using oven-dried glassware and standard Schlenk techniques.
Analyse Chemischer Reaktionen
4-Fluoro-1-phenylpentan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1-phenylpentan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Fluoro-1-phenylpentan-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-1-phenylpentan-1-one can be compared with other similar compounds such as:
Valerophenone: Similar structure but lacks the fluorine atom.
4-Fluorobenzophenone: Contains a fluorine atom but has a different carbon chain length.
4-Fluoroacetophenone: Similar structure but with a shorter carbon chain.
The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated analogs .
Eigenschaften
Molekularformel |
C11H13FO |
---|---|
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
4-fluoro-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H13FO/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI-Schlüssel |
GKJFEUCTWOHRCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)C1=CC=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.